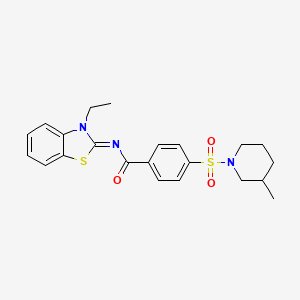![molecular formula C20H14N6O2S2 B2446671 N-(3-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)噻吩-2-磺酰胺 CAS No. 891107-22-5](/img/structure/B2446671.png)
N-(3-(3-(吡啶-4-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)噻吩-2-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is a complex organic compound belonging to the class of triazolopyridazines. This compound features a pyridine ring, a triazolopyridazine core, and a thiophene sulfonamide group, making it a molecule of interest in various scientific research fields due to its potential biological and pharmaceutical applications.
科学研究应用
This compound has shown promise in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of infections and inflammation.
Industry: Its unique structure makes it useful in the development of new materials and catalysts.
作用机制
Target of Action
The compound, also known as N-{3-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}thiophene-2-sulfonamide, is a derivative of the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold . This class of compounds has been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
The mode of action of this compound is likely related to its ability to interact with different target receptors due to its hydrogen bond accepting and donating characteristics . This allows the compound to make specific interactions with different target receptors, potentially leading to a variety of biological effects .
Biochemical Pathways
These could potentially include pathways related to cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Given the diverse pharmacological activities of similar compounds, the effects could potentially include inhibition of cancer cell proliferation, microbial growth, inflammation, oxidative stress, viral replication, and various enzymatic processes .
生化分析
Biochemical Properties
It is known that triazole compounds are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide may interact with various biomolecules, influencing biochemical reactions.
Cellular Effects
It is known that triazole compounds can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450 and phenyl moieties have a key interaction in the active site of the enzyme .
Metabolic Pathways
The metabolic pathways that N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide is involved in are not yet fully known. It is known that triazole compounds can interact with various enzymes or cofactors .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolopyridazine core. One common approach is the cyclization of hydrazones using chlorinated agents like N-chlorosuccinimide (NCS) under mild conditions[_{{{CITATION{{{_1{Efficient Synthesis and X-ray Structure of [1,2,4]Triazolo 4,3-. The thiophene sulfonamide group is then introduced through subsequent reactions involving thiophene derivatives and sulfonamide precursors.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. This involves the use of large-scale reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed on the pyridine or triazolopyridazine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine nitrogen or the sulfonamide group.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: Reduced pyridine or triazolopyridazine derivatives.
Substitution: Substituted pyridine or sulfonamide derivatives.
相似化合物的比较
Triazolopyridazines: Other triazolopyridazine derivatives with different substituents.
Thiophene Sulfonamides: Compounds with similar thiophene and sulfonamide groups but different core structures.
Pyridine Derivatives: Other pyridine-based compounds with varying functional groups.
Uniqueness: N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide stands out due to its specific combination of structural elements, which may confer unique biological and chemical properties compared to similar compounds.
属性
IUPAC Name |
N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O2S2/c27-30(28,19-5-2-12-29-19)25-16-4-1-3-15(13-16)17-6-7-18-22-23-20(26(18)24-17)14-8-10-21-11-9-14/h1-13,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRUOAGPMRBFLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2446588.png)
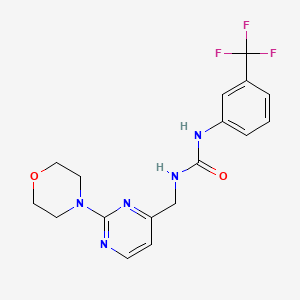
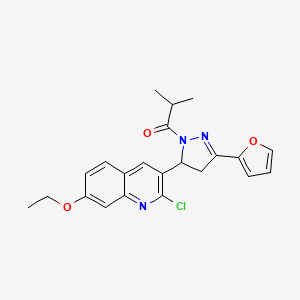
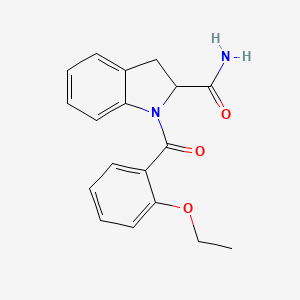
![5,6-dimethyl-2-(piperazin-1-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one dihydrochloride](/img/structure/B2446595.png)
![[(6-oxo-6H-benzo[c]chromen-3-yl)oxy](phenyl)acetic acid](/img/structure/B2446596.png)
![2-(3-bromobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2446598.png)
![1-(4-bromophenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2446599.png)

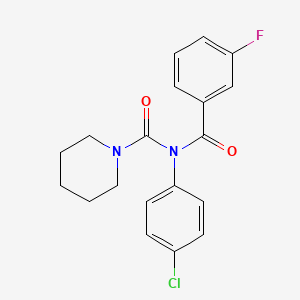

![5,6-dimethyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2446605.png)
